molecular formula C22H23N3O2 B4944334 N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide

N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide

Cat. No. B4944334
M. Wt: 361.4 g/mol
InChI Key: ABKGTPDMXPMOCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide, also known as NFPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide is not yet fully understood, but it is believed to involve the modulation of various signaling pathways in the body. One proposed mechanism is that N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide inhibits the activity of certain enzymes involved in the production of pro-inflammatory cytokines, thus reducing inflammation in the body.
Biochemical and Physiological Effects:
N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects in scientific research studies. These effects include the reduction of pro-inflammatory cytokine production, the modulation of signaling pathways involved in pain perception, and the potential to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation is the lack of comprehensive understanding of its mechanism of action, which may hinder its potential therapeutic applications.

Future Directions

There are several future directions for N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide research, including further exploration of its potential therapeutic applications in various disease states, as well as a better understanding of its mechanism of action. Additionally, there is potential for the development of more potent derivatives of N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide that may have enhanced therapeutic effects.

Synthesis Methods

N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 3-(2-furyl)phenylboronic acid with 3-pyridinemethanol, followed by the coupling of the resulting product with piperidinecarboxylic acid. The final product can be obtained through purification and crystallization processes.

Scientific Research Applications

N-[3-(2-furyl)phenyl]-1-(3-pyridinylmethyl)-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various scientific research studies. One such study focused on the compound's anti-inflammatory properties, which were found to be effective in reducing the production of pro-inflammatory cytokines in human cells. Another study explored the compound's potential as a treatment for neuropathic pain, which showed promising results in reducing pain sensitivity in animal models.

properties

IUPAC Name

N-[3-(furan-2-yl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-22(24-20-6-1-5-19(14-20)21-7-3-13-27-21)18-8-11-25(12-9-18)16-17-4-2-10-23-15-17/h1-7,10,13-15,18H,8-9,11-12,16H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKGTPDMXPMOCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC=CO3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.